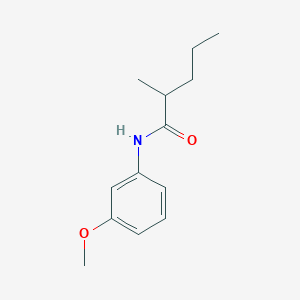
2-(7-nitro-2,1,3-benzoxadiazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
描述
2-(7-nitro-2,1,3-benzoxadiazol-4-yl)-1,2,3,4-tetrahydroisoquinoline, commonly known as NTI, is a fluorescent compound that has been used in scientific research for various applications. NTI has unique properties that make it a useful tool for studying biological systems.
科学研究应用
NTI has been used in a variety of scientific research applications, including the study of G protein-coupled receptors (GPCRs), which are involved in cell signaling pathways. NTI has been used as a fluorescent ligand to study the binding and activation of GPCRs, as well as the trafficking and internalization of receptors. NTI has also been used in the study of ion channels, which are involved in the regulation of membrane potential and cellular signaling.
作用机制
NTI acts as a fluorescent probe that can be used to monitor changes in the conformation and activity of proteins. NTI binds to proteins through non-covalent interactions, such as hydrogen bonding and van der Waals forces. The fluorescence of NTI is sensitive to changes in its environment, such as changes in pH or the presence of other molecules. This property makes NTI a useful tool for studying the conformational changes and activity of proteins.
Biochemical and Physiological Effects
NTI does not have any known biochemical or physiological effects on living organisms. It is used solely as a research tool and has not been approved for any medical or therapeutic applications.
实验室实验的优点和局限性
One advantage of NTI is its high fluorescence quantum yield, which makes it a sensitive probe for monitoring changes in protein conformation and activity. NTI is also relatively easy to synthesize and can be obtained in high yields. However, one limitation of NTI is its relatively low photostability, which can limit its usefulness in long-term experiments or experiments that require prolonged exposure to light.
未来方向
There are many potential future directions for research using NTI. One area of research is the development of new fluorescent probes that are more photostable than NTI. Another area of research is the application of NTI in the study of protein-protein interactions, which are involved in many cellular processes. NTI may also be useful in the study of protein folding and misfolding, which are implicated in many diseases, including Alzheimer's and Parkinson's disease. Finally, NTI may be useful in the development of new therapeutics that target GPCRs or ion channels.
属性
IUPAC Name |
7-(3,4-dihydro-1H-isoquinolin-2-yl)-4-nitro-2,1,3-benzoxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c20-19(21)13-6-5-12(14-15(13)17-22-16-14)18-8-7-10-3-1-2-4-11(10)9-18/h1-6H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMKHHASBLNKMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=CC=C(C4=NON=C34)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B3953401.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzenesulfonamide](/img/structure/B3953409.png)
![2-chloro-N-{4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B3953424.png)
![1-[(4-methylphenyl)sulfonyl]-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B3953429.png)

![N-(4-ethoxyphenyl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B3953448.png)
![methyl 3-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B3953453.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3953455.png)
![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B3953459.png)

![1-[1-allyl-6-methyl-4-(4-phenyl-1-piperazinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B3953487.png)
![ethyl 3-[(2-phenoxybenzoyl)amino]benzoate](/img/structure/B3953489.png)
![3-amino-2-butyl-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3953491.png)
![3-[(4-chlorophenyl)thio]-1-(3,5-dimethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B3953493.png)